![molecular formula C15H13BrClN3O2 B2893255 2-(3-bromophenyl)-2-[1-(6-chloropyridin-2-yl)-N-methylformamido]acetamide CAS No. 1796890-54-4](/img/structure/B2893255.png)
2-(3-bromophenyl)-2-[1-(6-chloropyridin-2-yl)-N-methylformamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-2-[1-(6-chloropyridin-2-yl)-N-methylformamido]acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, BPFMC, and is synthesized through a specific method that involves the use of various reagents and solvents. In
作用机制
The mechanism of action of BPFMC is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. BPFMC has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
Studies have shown that BPFMC has various biochemical and physiological effects. In vitro studies have shown that BPFMC can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition to its antitumor activity, BPFMC has also been found to exhibit anti-inflammatory activity.
实验室实验的优点和局限性
One of the main advantages of using BPFMC in lab experiments is its potential as a drug candidate. Studies have shown that BPFMC exhibits antitumor activity, and it may be possible to develop it into a viable cancer treatment. Another advantage of using BPFMC in lab experiments is its potential as a catalyst in organic synthesis.
One of the main limitations of using BPFMC in lab experiments is its complex synthesis method. The multi-step process required to synthesize BPFMC can be time-consuming and difficult to optimize. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its efficacy in vivo.
未来方向
There are several future directions for research on BPFMC. One area of research is to further explore its potential as a drug candidate. Studies could focus on optimizing its synthesis method and evaluating its efficacy in vivo. Another area of research is to explore its potential as a catalyst in organic synthesis. Studies could focus on developing new reactions that can be catalyzed by BPFMC and optimizing its catalytic activity.
Conclusion
In conclusion, BPFMC is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its complex synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of BPFMC in various fields, including medicinal chemistry and organic synthesis.
合成方法
The synthesis of BPFMC involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. This reaction yields 3-(3-bromophenyl)-2-cyanoacrylonitrile, which is then treated with hydrazine hydrate and ethanol to produce 3-(3-bromophenyl)-2-cyanoacetohydrazide.
Next, 6-chloro-2-picoline is reacted with N-methylformanilide in the presence of sodium hydride and DMF to form N-methyl-N-(6-chloro-2-picolyl)formamide. This compound is then reacted with ethyl bromoacetate in the presence of potassium carbonate and DMF to produce N-methyl-N-(6-chloro-2-picolyl)-2-bromoacetamide.
Finally, the two intermediate compounds, 3-(3-bromophenyl)-2-cyanoacetohydrazide and N-methyl-N-(6-chloro-2-picolyl)-2-bromoacetamide, are combined in the presence of triethylamine and DMF to yield 2-(3-bromophenyl)-2-[1-(6-chloropyridin-2-yl)-N-methylformamido]acetamide, also known as BPFMC.
科学研究应用
BPFMC has been the focus of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of medicinal chemistry, where BPFMC has been studied for its potential as a drug candidate. BPFMC has been found to exhibit antitumor activity, and studies have shown that it can inhibit the growth of various cancer cell lines.
In addition to its potential as a drug candidate, BPFMC has also been studied for its potential as a catalyst in organic synthesis. Studies have shown that BPFMC can catalyze various reactions, including the Mannich reaction and the Michael addition reaction.
属性
IUPAC Name |
N-[2-amino-1-(3-bromophenyl)-2-oxoethyl]-6-chloro-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O2/c1-20(15(22)11-6-3-7-12(17)19-11)13(14(18)21)9-4-2-5-10(16)8-9/h2-8,13H,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVDBYNMMXQAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC(=CC=C1)Br)C(=O)N)C(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-2-[1-(6-chloropyridin-2-yl)-N-methylformamido]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

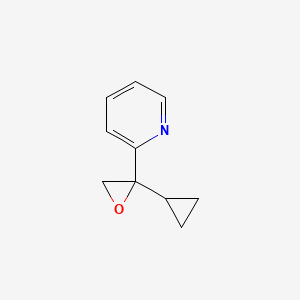

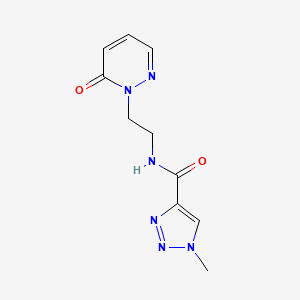
![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)

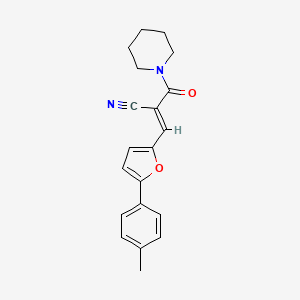
![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)
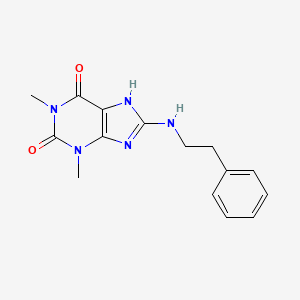
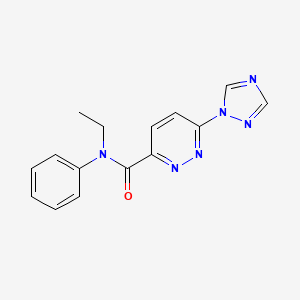

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2893195.png)